molecular formula C27H28N4O4 B13812132 N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide CAS No. 170230-44-1

N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide

Cat. No.: B13812132
CAS No.: 170230-44-1
M. Wt: 472.5 g/mol
InChI Key: BYVIZYBJJSJAPK-UHFFFAOYSA-N
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Description

N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Aminoethoxy and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate alkyl halides react with the biphenyl core.

    Final Coupling: The final step involves coupling the synthesized intermediate with the carboxamide group under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aminoethoxy groups.

    Reduction: Reduction reactions can target the oxadiazole ring and the carboxamide group.

    Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and the biphenyl core allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide is unique due to its combination of functional groups and the biphenyl core

Properties

CAS No.

170230-44-1

Molecular Formula

C27H28N4O4

Molecular Weight

472.5 g/mol

IUPAC Name

N-[4-methoxy-3-[2-(methylamino)ethoxy]phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C27H28N4O4/c1-17-15-21(26-29-18(2)35-31-26)9-11-23(17)19-5-7-20(8-6-19)27(32)30-22-10-12-24(33-4)25(16-22)34-14-13-28-3/h5-12,15-16,28H,13-14H2,1-4H3,(H,30,32)

InChI Key

BYVIZYBJJSJAPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCNC

Origin of Product

United States

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